2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16252636
Molecular Formula: C17H24ClNO4
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride -](/images/structure/VC16252636.png)
Specification
Molecular Formula | C17H24ClNO4 |
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Molecular Weight | 341.8 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)methyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C17H23NO4.ClH/c1-21-14-4-2-13(3-5-14)10-18-11-15(16(19)20)17(12-18)6-8-22-9-7-17;/h2-5,15H,6-12H2,1H3,(H,19,20);1H |
Standard InChI Key | WAAFWOADZHIJPG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2CC(C3(C2)CCOCC3)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(4-methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, reflects its intricate structure. Key components include:
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Spiro[4.5]decane backbone: A fused bicyclic system comprising a 4-membered and a 5-membered ring sharing a single spiro carbon atom .
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8-Oxa-2-aza heteroatoms: An oxygen atom at position 8 and a nitrogen atom at position 2, contributing to the molecule’s polarity and reactivity .
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4-Methoxy-benzyl substituent: A benzyl group with a methoxy (-OCH₃) moiety at the para position, influencing electronic and steric properties .
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Carboxylic acid group: Positioned at carbon 4, enabling salt formation (hydrochloride) and enhancing aqueous solubility .
Molecular Formula: C₁₇H₂₃NO₄·HCl
Molecular Weight: 305.37 g/mol (free base), 344.28 g/mol (hydrochloride) .
Synonyms:
Synthesis and Manufacturing
Industrial Production
Two suppliers—Shanghai Hekang Biotechnology Co., Ltd. and Zannan Pharma, Ltd.—list this compound, indicating small-scale production for research purposes .
Physicochemical Properties
Predicted Physical Properties
The low pKa (3.72) of the carboxylic acid group underscores its moderate acidity, typical for such moieties. The LogP estimation suggests moderate lipophilicity, balancing membrane permeability and solubility .
Spectral Characteristics
Though experimental spectral data (e.g., NMR, IR) are unavailable, predicted features include:
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¹H NMR: Signals for the methoxy group (~3.8 ppm), aromatic protons (~6.8–7.2 ppm), and spirocyclic protons (~1.5–4.0 ppm).
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IR: Stretching vibrations for C=O (1700 cm⁻¹), O-H (2500–3000 cm⁻¹), and C-O (1250 cm⁻¹) .
The 4-methoxy-benzyl group in the subject compound may improve blood-brain barrier penetration compared to chloro or benzoyl analogues .
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